molecular formula C11H11NO8 B7816863 Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate

Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B7816863
M. Wt: 285.21 g/mol
InChI Key: BMWQSPJVPPUXCN-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,7-dimethoxy-2H-1,3-benzodioxole, followed by esterification with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ester groups contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,7-dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylate is unique due to the combination of its nitro, methoxy, and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

methyl 4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO8/c1-16-7-5(11(13)18-3)6(12(14)15)8(17-2)10-9(7)19-4-20-10/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQSPJVPPUXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1C(=O)OC)[N+](=O)[O-])OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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